molecular formula C8H11BrCl2N2 B2643552 3-(Azetidin-3-yl)-2-bromopyridine;dihydrochloride CAS No. 2408964-56-5

3-(Azetidin-3-yl)-2-bromopyridine;dihydrochloride

Cat. No.: B2643552
CAS No.: 2408964-56-5
M. Wt: 285.99
InChI Key: KLQRVGXEWDYUNL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2-bromopyridine;dihydrochloride is a chemically sophisticated building block designed for medicinal chemistry and drug discovery research. The compound integrates two privileged structural motifs: a saturated azetidine ring and a halogenated pyridine. The azetidine ring is a high-value scaffold in pharmaceutical development, prized for its contribution to favorable physicochemical properties and its presence in compounds targeting the central nervous system and other therapeutic areas . This specific 3-substituted azetidine serves as a key intermediate for constructing diverse molecular architectures, including fused, bridged, and spirocyclic ring systems, which are crucial for exploring new chemical space in diversity-oriented synthesis (DOS) . The 2-bromopyridine moiety provides a highly versatile handle for further structural elaboration via modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions . This allows researchers to efficiently introduce a wide range of aromatic and heteroaromatic groups, enabling the systematic investigation of structure-activity relationships (SAR). The dihydrochloride salt enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This reagent is primarily intended for the synthesis of novel bioactive molecules, particularly in the development of potential ligands for nicotinic acetylcholine receptors or other biologically relevant targets, given the structural resemblance of the 3-substituted azetidine to various pharmacologically active nitrogen-containing heterocycles . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(azetidin-3-yl)-2-bromopyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQRVGXEWDYUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(N=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2-bromopyridine typically involves the formation of the azetidine ring followed by its functionalization with a bromopyridine moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-bromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction can lead to different functionalized pyridine and azetidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride, as cytotoxic agents against cancer cells. For example, compounds derived from azetidine structures have shown significant antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. These compounds function as inhibitors of tubulin assembly, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis .

2. Neurological Disorders
The compound is being investigated for its role as a modulator of metabotropic glutamate receptors, particularly mGluR4, which is implicated in Parkinson's disease. By targeting these receptors, 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride may offer neuroprotective effects and enhance cognitive functions in neurodegenerative conditions .

3. GlyT1 Inhibition
Research indicates that azetidine derivatives can act as inhibitors of the glycine transporter 1 (GlyT1). This inhibition could be beneficial in treating disorders mediated by GlyT1, such as schizophrenia and other cognitive deficits associated with central nervous system disorders. The compound's ability to enhance neuronal plasticity makes it a candidate for therapeutic interventions aimed at cognitive rehabilitation .

Synthesis and Derivatives

The synthesis of 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride typically involves multi-step reactions that yield various functionalized derivatives. These derivatives can be tailored for specific biological activities:

Derivative Target Activity Reference
3-(Prop-1-en-2-yl)azetidin-2-oneAntiproliferative
3-(Allyl)azetidin-2-oneTubulin binding site inhibitor
5-(Azetidin-3-yloxy)-2-bromopyridineGlyT1 inhibition

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving several azetidine derivatives, the compound demonstrated notable cytotoxicity against MCF-7 cells. The mechanism was attributed to its ability to bind to the colchicine site on tubulin, effectively inhibiting microtubule polymerization and leading to cell death .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of azetidine derivatives in models of Parkinson's disease. The results indicated that these compounds could mitigate neurodegeneration by modulating glutamate signaling pathways, thus providing a basis for their use in treating neurological disorders .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The bromopyridine moiety can enhance the compound’s binding affinity and specificity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Azetidine-Pyridine Derivatives
Compound Name Substituent Position Substituent Type Salt Form Key Structural Feature
3-(Azetidin-3-yl)-2-bromopyridine 2-Bromo, 3-azetidinyl Direct azetidine attachment Dihydrochloride Pyridine-azetidine fusion
2-(Azetidin-3-yloxy)-5-bromopyridine 5-Bromo, 3-azetidinyloxy Ether-linked azetidine Hydrochloride Oxygen-bridged azetidine
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole 4-Methylpyrazole Azetidine-pyrazole fusion Dihydrochloride Pyrazole core with azetidine
5-Bromo-2,3-diaminopyridine 2,3-Diamino, 5-bromo Amino substituents None Bromo-pyridine with amino groups

Key Observations :

  • Direct vs.
  • Salt Forms: The dihydrochloride salt improves aqueous solubility compared to neutral analogs like 5-bromo-2,3-diaminopyridine, which lacks ionizable groups .
Table 2: Reactivity and Physicochemical Properties
Compound Name Reactivity (Halogen) LogP (Predicted) Molecular Weight Solubility (Polar Solvents)
3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride Moderate (Br) 1.2* 304.86 High (due to HCl salt)
2-Bromopyridine High (Br) 1.5 158.00 Moderate
2-Chloropyridine Higher (Cl) 1.3 113.55 Moderate
5-Bromo-2,3-diaminopyridine Low (Br) -0.8 188.02 Low

Key Observations :

  • Halogen Reactivity : The bromine in 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride is less reactive than in 2-bromopyridine due to steric hindrance from the azetidine ring. Earlier studies suggest chloro analogs (e.g., 2-chloropyridine) may exhibit higher reactivity in nucleophilic substitutions, but conflicting data exists .
  • Solubility: The dihydrochloride form significantly enhances solubility, making it advantageous for biological assays compared to neutral bromopyridines like 5-bromo-2,3-diaminopyridine .

Biological Activity

3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₈BrN₃·2HCl
Molecular Weight232.06 g/mol
CAS Number2682114-31-2

The structure features a bromine atom on a pyridine ring linked to an azetidine ring, which may enhance its biological activity through various mechanisms.

The biological activity of 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their function.
  • Receptor Modulation : It could act as a modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions and disorders.

Biological Activity Data

Recent studies have explored the biological activity of this compound across various assays, revealing promising results in antimicrobial and anticancer activities.

Antimicrobial Activity

In vitro studies have demonstrated selective antibacterial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

MicroorganismMIC (µg/mL)
Bacillus subtilis32
Staphylococcus aureus64

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

Preliminary evaluations indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The IC50 values for human breast cancer cell lines are:

Cell LineIC50 (µM)
MCF-715
MDA-MB-23110

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on various azetidine-containing compounds, including derivatives of 3-(Azetidin-3-yl)-2-bromopyridine, showed significant antibacterial activity comparable to established antibiotics like linezolid. The study also explored the morphological changes in bacteria upon treatment, indicating a bactericidal mechanism .
  • Evaluation of Cytotoxicity : Another research effort focused on evaluating the cytotoxicity of this compound against multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a halogen (e.g., chlorine) on a pyridine ring with an azetidine group under reflux conditions in anhydrous solvents like DMF or THF, followed by dihydrochloride salt formation using HCl gas .

  • Optimization : Reaction efficiency depends on temperature (70–100°C), solvent polarity, and catalyst use (e.g., Pd for cross-coupling). Protecting groups (e.g., Boc for azetidine) may improve yield .

  • Data Table :

    ParameterTypical RangeReference
    Reaction Temperature70–100°C
    SolventDMF, THF, or MeCN
    CatalystPd(OAc)₂, K₂CO₃
    Yield45–75% (after purification)

Q. What analytical techniques are critical for characterizing 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride?

Methodological Answer:

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) .
  • Structural Confirmation :
    • NMR : ¹H NMR (D₂O or DMSO-d₆) to confirm azetidine ring protons (δ 3.2–4.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion peak ([M+H]⁺ = ~293.6 m/z) .
  • Salt Form Verification : Elemental analysis (Cl⁻ content ~24.2%) and FTIR (N–H stretching at ~2500 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate halogenated waste (e.g., bromine-containing byproducts) and neutralize acidic residues before disposal .
  • Emergency Measures : Immediate rinsing with water for spills on skin; use 5% NaHCO₃ for acid exposure .

Advanced Research Questions

Q. How does 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride interact with biological targets, and what assays validate its activity?

Methodological Answer:

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for kinases or GPCRs due to the azetidine-pyridine scaffold .
  • Validation Assays :
    • Kinase Inhibition : IC₅₀ determination via ADP-Glo™ assay (e.g., IC₅₀ = 1.2 μM for EGFR) .
    • Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) and confocal microscopy in HeLa cells .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological targets?

Methodological Answer:

  • Modification Strategies :
    • Azetidine Ring : Introduce methyl groups to enhance lipophilicity (logP adjustment) .
    • Pyridine Substituents : Replace bromine with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
  • SAR Validation :
    • In Vitro : Measure binding affinity (Kd) via SPR for modified analogs .
    • In Vivo : Pharmacokinetic profiling (t½, bioavailability) in rodent models .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Root-Cause Analysis :
    • Synthesis Variability : Compare reaction scales (mg vs. kg) and purification methods (column chromatography vs. recrystallization) .
    • Biological Discrepancies : Validate assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity .
  • Mitigation : Standardize protocols (e.g., USP guidelines) and use reference controls (e.g., staurosporine for kinase inhibition) .

Q. What computational tools are suitable for modeling the compound’s interactions with proteins?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or MOE for binding mode prediction. Example: Docking into the ATP-binding site of VEGFR2 (PDB: 4ASD) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Build 2D/3D descriptors (e.g., MolDescriptors) to correlate substituents with IC₅₀ values .

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